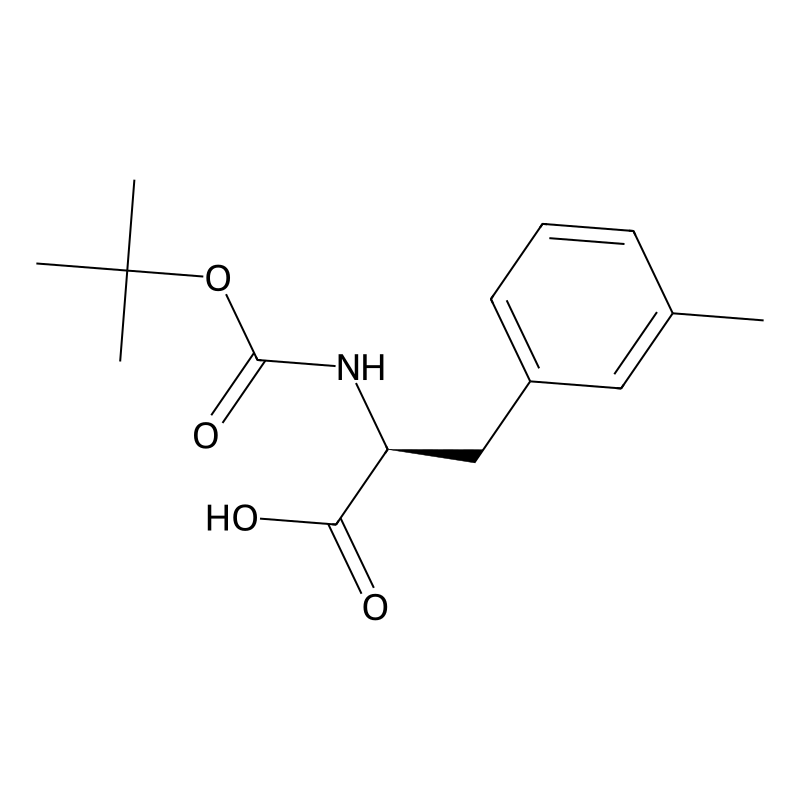

Boc-Phe(3-Me)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide synthesis

Boc-3-methyl-L-phenylalanine is a valuable building block for peptide synthesis due to the presence of the Boc protecting group. This group allows for the selective formation of peptide bonds while protecting the amino group of the molecule. Researchers utilize Boc-3-methyl-L-phenylalanine to incorporate the modified phenylalanine unit into synthetic peptides with desired properties, such as increased stability or altered interactions with other molecules ().

Protein engineering

Boc-3-methyl-L-phenylalanine can be used in protein engineering to introduce specific modifications to protein structures. By incorporating this modified amino acid into a protein sequence, researchers can study the effects of the additional methyl group on protein folding, stability, and function. This approach allows them to understand the role of specific amino acid side chains in protein structure and activity ().

Studies on protein-protein interactions

Boc-3-methyl-L-phenylalanine can be a valuable tool in studying protein-protein interactions. By selectively modifying specific amino acids within a protein with this molecule, researchers can investigate how these modifications affect the binding affinity and specificity of protein interactions. This information can be crucial for understanding protein function and developing new therapeutic strategies ().

Boc-Phe(3-Methyl)-OH, known chemically as tert-butoxycarbonyl-3-methyl-L-phenylalanine, is a derivative of the amino acid phenylalanine. It features a tert-butoxycarbonyl (Boc) protective group attached to the amino group, along with a methyl substituent at the 3-position of the phenyl ring. This compound is primarily utilized in peptide synthesis, where the Boc group serves to protect the amino functionality during various

- Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), resulting in the formation of 3-methyl-L-phenylalanine.

- Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides. Common reagents for these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), often conducted in solvents like dimethylformamide (DMF).

The deprotection and coupling processes are crucial for synthesizing peptides that contain Boc-Phe(3-Methyl)-OH as a residue.

While specific biological activities of Boc-Phe(3-Methyl)-OH are not extensively documented, its structural similarity to phenylalanine suggests potential roles in biological systems where phenylalanine is involved. This compound may influence protein synthesis and folding due to its incorporation into peptide chains. The presence of the methyl group could affect hydrophobic interactions and steric properties, potentially altering the biological activity of peptides synthesized using this compound.

The synthesis of Boc-Phe(3-Methyl)-OH typically involves the protection of the amino group of 3-methyl-L-phenylalanine. The general procedure includes:

- Reaction with Di-tert-butyl Dicarbonate: The amino group of 3-methyl-L-phenylalanine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- Solvent Use: The reaction is generally carried out in an organic solvent like dichloromethane at room temperature to facilitate efficient mixing and reaction.

For industrial applications, automated peptide synthesizers are employed to scale up production while optimizing reaction conditions to enhance yield and purity.

Boc-Phe(3-Methyl)-OH is primarily used in:

- Peptide Synthesis: As a building block for synthesizing peptides, particularly those requiring specific steric or electronic properties influenced by the methyl substitution.

- Research: In studies exploring protein structure and function, where modified amino acids can provide insights into interactions and stability.

Several compounds share structural similarities with Boc-Phe(3-Methyl)-OH. These include:

| Compound Name | Structure Description |

|---|---|

| Boc-Phe-OH | tert-butoxycarbonyl-L-phenylalanine |

| Boc-Tyr-OH | tert-butoxycarbonyl-L-tyrosine |

| Boc-Trp-OH | tert-butoxycarbonyl-L-tryptophan |

| Boc-Phe(2-Methyl)-OH | tert-butoxycarbonyl-2-methyl-L-phenylalanine |

Uniqueness

Boc-Phe(3-Methyl)-OH stands out due to its specific methyl substitution at the 3-position on the phenyl ring. This modification can significantly influence its steric and electronic properties compared to other similar compounds, making it particularly useful for synthesizing peptides that require tailored characteristics for specific applications in medicinal chemistry or biochemistry.

Boc-Phe(3-Me)-OH is systematically named (2S)-3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid. Key identifiers include:

| Property | Detail |

|---|---|

| Molecular Formula | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.33 g/mol |

| CAS Registry Number | 114873-06-2 |

| IUPAC Name | (2S)-3-(3-methylphenyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid |

| SMILES Notation | CC1=CC(=CC=C1)CC@@HNC(=O)OC(C)(C)C |

| InChIKey | HBBXWMALJNZDOM-LBPRGKRZSA-N |

Structurally, it features:

- A tert-butoxycarbonyl (Boc) group at the α-amino position.

- A 3-methylphenyl side chain (meta-methyl substitution on the benzyl group).

- L-configuration at the α-carbon, critical for biological compatibility.

Common synonyms include Boc-3-methyl-L-phenylalanine and N-Boc-3-methyl-L-phenylalanine.

Historical Development in Organic Synthesis

The Boc group’s utility emerged in the late 1950s as a solution to amine protection challenges. Key milestones:

- Introduction of Boc Chemistry: Di-tert-butyl dicarbonate (Boc₂O), first synthesized in the 1960s, became the standard reagent for introducing Boc groups.

- Optimized Synthetic Routes: Early methods used harsh conditions, but advancements like the acetone/water solvent system with triethylamine (source 7) enabled efficient Boc protection of amino acids, including Phe(3-Me)-OH.

- Mechanistic Insights: Studies revealed that Boc₂O reacts with amines via nucleophilic acyl substitution, forming stable carbamates resistant to bases but cleavable by acids.

The development of Boc-Phe(3-Me)-OH paralleled peptide synthesis advancements, where side-chain modifications became essential for tuning peptide properties.

Role in Modern Peptide Chemistry

Boc-Phe(3-Me)-OH addresses specific challenges in peptide design:

Orthogonal Protection Strategies

- The Boc group’s acid-lability (removed with trifluoroacetic acid) allows compatibility with base-labile groups like Fmoc, enabling multi-step syntheses.

- Example protocol:

1. Protect amine with Boc₂O in acetone/water (yield: >90%). 2. Incorporate into peptide chain via solid-phase synthesis. 3. Deprotect with TFA/DCM (1:1) to expose the α-amino group.

Steric and Electronic Modulation

- The 3-methyl group on phenylalanine:

- Applications in bioactive peptides:

Comparative Analysis of Boc-Protected Amino Acids

| Amino Acid Derivative | Molecular Weight | Key Functional Group | Application Scope |

|---|---|---|---|

| Boc-Phe(3-Me)-OH | 279.33 | 3-methylphenyl | Conformational studies |

| Boc-Ala-OH | 217.22 | Methyl | Model peptide systems |

| Boc-Tyr(tBu)-OH | 351.43 | tert-butyl ether | Phosphorylation site mimic |

Traditional Boc-Protection Strategies

Traditional N-tert-butoxycarbonyl protection of 3-methylphenylalanine represents the most widely utilized approach for synthesizing Boc-Phe(3-Me)-OH. The fundamental methodology involves the reaction of 3-methylphenylalanine with di-tert-butyl dicarbonate in the presence of an appropriate base under controlled conditions [1] [2].

Standard Aqueous-Organic Protocol

The conventional method employs sodium hydroxide as the base in a biphasic water-tetrahydrofuran system. In this protocol, 3-methylphenylalanine (16.5 grams, 0.1 mol) is dissolved in aqueous sodium hydroxide (4.4 grams, 0.11 mol in 110 milliliters water), followed by the addition of tert-butanol (75 milliliters). Di-tert-butyl dicarbonate (22.3 grams, 0.12 mol) is then added dropwise over one hour while maintaining the temperature near 0°C. This procedure typically yields 81% of the protected amino acid with a melting point of 85°C [1].

Green Chemistry Acetone-Water System

An environmentally favorable modification utilizes acetone and water as solvents with triethylamine as the base. This method operates at temperatures ranging from 0-40°C with reaction times of 0.5-4 hours, achieving yields between 73-93%. The process offers advantages in terms of reduced environmental impact and simplified purification procedures [3].

4-Dimethylaminopyridine Catalyzed Protocol

The use of 4-dimethylaminopyridine as both base and catalyst in tetrahydrofuran or acetonitrile provides enhanced reaction efficiency. This approach typically requires 1.2-2.0 equivalents of di-tert-butyl dicarbonate at room temperature, delivering yields of 80-95%. The catalytic nature of this method allows for milder conditions and reduced reaction times [4] [5].

Mechanism of Traditional Boc Protection

The mechanism proceeds through nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. Formation of a tetrahedral intermediate is followed by elimination of tert-butoxide, which subsequently decarboxylates to yield carbon dioxide and tert-butanol. The resulting carbamate product exhibits stability under basic and nucleophilic conditions while remaining susceptible to acidic deprotection [5].

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis methodologies for Boc-protected amino acids have emerged as powerful alternatives to traditional protection strategies, offering enhanced stereoselectivity and atom economy.

Iron-Catalyzed 1,3-Migratory Nitrene Insertion

A significant advancement involves the iron-catalyzed 1,3-migratory nitrene insertion methodology developed for synthesizing N-Boc-protected α-amino acids. In this approach, carboxylic acid feedstocks are coupled with tert-butyl aminocarbonate to generate azanyl esters, which subsequently undergo stereocontrolled iron-catalyzed 1,3-nitrogen migration to produce N-Boc-protected non-racemic α-amino acids. This protocol demonstrates applicability to α-monosubstituted α-amino acids with aryl, alkenyl, and alkyl side chains, as well as α,α-disubstituted α-amino acids through an enantioconvergent pathway from racemic carboxylic acids [6] [7].

Nickel-Catalyzed Enantioconvergent Cross-Coupling

Nickel-catalyzed asymmetric synthesis represents another powerful approach for accessing protected unnatural α-amino acids. This methodology employs enantioconvergent cross-couplings of readily available racemic alkyl halides with alkylzinc reagents under mild conditions. The process tolerates air, moisture, and various functional groups including alkenes and alkynes. For Boc-protected α-amino acid synthesis, the method achieves yields of 65-70% with enantioselectivities ranging from 95-97% enantiomeric excess [8] [9].

Organocatalytic Asymmetric Approaches

Chiral Brønsted base-catalyzed asymmetric synthesis provides a transition metal-free route to β-alkynyl-β-amino acids through Mannich-type reactions. This approach utilizes in situ generated N-Boc C-alkynyl imines from C-alkynyl N-Boc-N,O-acetals with α-substituted β-keto esters and malonate esters as nucleophiles. The methodology demonstrates high efficiency and enantioselectivity while avoiding the need for transition metal catalysts [10].

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have found extensive application in the synthesis of substituted amino acids, including 3-methylphenylalanine derivatives suitable for subsequent Boc protection.

Oxidative Cross-Coupling Methodology

A novel palladium-catalyzed oxidative cross-coupling reaction enables the synthesis of α-aryl α-amino ketones through direct C-H oxidation of α-aminocarbonyl compounds followed by arylation. The methodology employs T⁺BF₄⁻ as oxidant and demonstrates broad substrate scope with moderate to excellent yields. The reaction proceeds through formation of α-imino intermediates that undergo subsequent arylation [11] [12].

Suzuki Cross-Coupling for Unnatural Amino Acids

Suzuki cross-coupling reactions of enantiopure vinyloxazolidine derivatives provide access to both α-amino alcohols and α-amino acids with unnatural side chains. The methodology utilizes palladium-catalyzed coupling with aryl boronic acids followed by oxidation of the resulting α-amino alcohols. This approach has been successfully applied to synthesize 4-methoxyhomophenylalanine and related derivatives [13].

Serine-Derived Organozinc Cross-Coupling

Palladium-catalyzed cross-coupling of serine-derived organozinc reagents with halo-substituted aromatic compounds offers a route to pyridyl and substituted amino acids. The methodology employs activated zinc and Pd(PPh₃)₂Cl₂ catalyst in dimethylformamide at room temperature, achieving yields of 45-57% for various substituted products [14].

Fluorinated Amino Acid Synthesis

Specialized palladium-catalyzed cross-coupling methods have been developed for fluorinated amino acids using unactivated alkylzinc reagents with 2-bromo-3,3,3-trifluoropropene. This approach provides access to trifluoromethylated and difluoromethylated amino acids of significant interest in peptide and protein-based chemical biology applications [15].

Solid-Phase Synthesis Techniques

Solid-phase synthesis techniques represent a cornerstone methodology for the preparation of protected amino acids and their incorporation into peptide sequences, offering significant advantages in terms of automation, purification, and scalability.

Boc/Benzyl Solid-Phase Peptide Synthesis

The original solid-phase peptide synthesis strategy employs Boc protecting groups for temporary protection of α-amino groups and benzyl-based protecting groups for permanent side-chain protection. In this quasi-orthogonal protection scheme, Boc groups are removed under moderately acidic conditions using 50% trifluoroacetic acid in dichloromethane, while benzyl groups require stronger acidic conditions such as hydrogen fluoride for final deprotection [16] [17] [18].

Merrifield Resin Applications

Merrifield resin (chloromethylpolystyrene) serves as the classical solid support for Boc-based synthesis. The first amino acid is introduced as a cesium salt to ensure racemization-free esterification. The benzyl ester linkage between the C-terminal amino acid and polystyrene support can experience partial cleavage during repeated Boc deprotection cycles, necessitating careful optimization of reaction conditions [18].

PAM and MBHA Resin Systems

Phenylacetamidomethyl resin and 4-methylbenzhydrylamine resin offer enhanced stability compared to Merrifield resin. PAM resin incorporates a phenylacetamido linker that reduces peptide loss during deprotection cycles, while MBHA resin provides direct access to peptide amides. These resins demonstrate improved performance for longer peptide sequences [18].

Automated Flow Chemistry Integration

Recent developments in automated flow chemistry have revolutionized solid-phase synthesis efficiency. Automated fast-flow peptide synthesis systems achieve cycle times of approximately 2.5 minutes per amino acid at temperatures up to 90°C. These systems enable the synthesis of peptide chains exceeding 50 amino acids with high fidelity, demonstrating the production of functional proteins ranging from 90 to 164 amino acids in 3.5-6.5 hours [19] [20] [21].

Continuous-Flow Optimization

Continuous-flow solid-phase peptide synthesis offers dramatic reductions in amino acid excess requirements. Optimized flow systems permit the use of only 1.5 equivalents of amino acids during coupling while achieving virtually quantitative conversions. Mesoscale reactors constructed for high temperature and pressure operation enable complete reaction parameter optimization for all 20 proteinogenic amino acids [22].

High-Temperature Fast Stirring Systems

Advanced stirring methodologies combined with elevated temperatures provide significant acceleration of solid-phase synthesis. High-temperature fast stirring peptide synthesis employs concomitant fast stirring and heating to reduce reaction times to seconds while maintaining low reagent concentrations. This approach maximizes diffusion effects according to Fick's second law, enabling synthesis of complex peptides with minimal reagent excess [23].

Spectrophotometric Monitoring

Real-time monitoring capabilities enhance solid-phase synthesis efficiency through spectrophotometric detection of Boc group removal. Continuous-flow reactors with variable volume enable spectrophotometric monitoring that provides real-time recording of deprotection processes, allowing for optimization of reaction times and detection of aggregation phenomena [24].